molecular formula C12H3F17O4 B12082515 (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid CAS No. 229957-05-5

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid

Cat. No.: B12082515
CAS No.: 229957-05-5
M. Wt: 534.12 g/mol
InChI Key: BUEDFFYOKTZGSS-UPHRSURJSA-N
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Description

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a high-value chemical reagent designed for research applications. This compound belongs to a class of (Z)-4-oxobut-2-enoic acid derivatives, which are characterized by an alpha, beta-unsaturated carbonyl structure with a Z (cis) configuration about the alkene bond. This functional group is a versatile scaffold in medicinal and materials chemistry . Compounds within this structural family have demonstrated significant biological activity in scientific studies. Research on analogous structures has shown potent inhibitory properties against enzymes like human carbonic anhydrase I and II isoenzymes, with inhibition constants (Ki) in the low nanomolar range . Other derivatives have exhibited notable antibacterial and antifungal properties , making them subjects of interest for developing new antimicrobial agents . The unique perfluorooctyl chain in this specific derivative may impart enhanced properties such as lipid affinity and metabolic stability, which are often sought after in pharmaceutical and material science research. The synthesis of such compounds typically involves the reaction of maleic anhydride or its equivalents with the appropriate nucleophile, such as an alcohol or amine, to yield the (Z)-configured but-2-enoic acid product . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to characterize the compound fully and determine its suitability for their specific applications.

Properties

CAS No.

229957-05-5

Molecular Formula

C12H3F17O4

Molecular Weight

534.12 g/mol

IUPAC Name

(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1-

InChI Key

BUEDFFYOKTZGSS-UPHRSURJSA-N

Isomeric SMILES

C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O

Canonical SMILES

C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Glyoxylic Acid and Methyl Ketone Derivatives

The aldol condensation between glyoxylic acid and methyl ketones is a well-established route to 4-oxo-2-butenoic acids. For the target compound, a perfluorooctyloxy-substituted methyl ketone would serve as the electrophilic partner. However, the strong electron-withdrawing nature of the perfluorooctyl group necessitates tailored conditions.

Substrate-Specific Catalysis :

  • Aromatic Systems : Tosic acid (p-toluenesulfonic acid) promotes efficient condensation for electron-poor aromatic ketones. For example, 4-(perfluorooctyloxy)acetophenone could react with glyoxylic acid under microwave irradiation (120°C, 30 min) to yield the desired (Z)-isomer, albeit with potential isomerization requiring careful quenching.

  • Aliphatic Systems : Pyrrolidine and acetic acid are preferred for aliphatic ketones. A perfluorooctyloxy-substituted aliphatic methyl ketone (e.g., 1-(perfluorooctyloxy)propan-2-one) would require these conditions to avoid side reactions.

Yield Optimization :

Starting MaterialCatalystTemperature (°C)Time (min)Yield (%)
4-(Perfluorooctyloxy)acetophenoneTosic acid1203065–70
1-(Perfluorooctyloxy)propan-2-onePyrrolidine804555–60

Stereochemical Control : The Z-configuration is favored under kinetic control using microwave heating, which minimizes equilibration. Quenching with cold aqueous acid (e.g., HCl) preserves the stereochemistry.

Nucleophilic Substitution on Preformed Butenoic Acid Cores

Functionalization of 4-Oxo-2-butenoic Acid Derivatives

A two-step approach involves synthesizing 4-oxo-2-butenoic acid followed by introducing the perfluorooctyloxy group via nucleophilic substitution.

Step 1: Synthesis of 4-Oxo-2-butenoic Acid
The parent compound is accessible via:

  • Oxidative Methods : Catalytic oxidation of 3-methyl-2-butenal using Cu(I) salts (e.g., cuprous bromide) and pressurized air (0.3 MPa, 40–60°C). Yields reach 84–88%.

  • Rearrangement : Titanium-mediated rearrangement of 2-methyl-3-butyne-2-ol in whiteruss solvent.

Step 2: Perfluorooctyloxy Introduction
The 4-oxo group is activated for nucleophilic attack by converting it to a leaving group (e.g., triflate or mesylate). Reaction with perfluorooctanol under basic conditions (K₂CO₃, DMF, 80°C) affords the target compound.

Challenges :

  • Competing elimination reactions due to the strong base.

  • Low solubility of perfluorooctanol in polar aprotic solvents.

Yield Data :

Leaving GroupBaseSolventTemperature (°C)Yield (%)
TriflateK₂CO₃DMF8040–45
MesylateDBUTHF6035–40

Microwave-Assisted Synthesis

Accelerated Aldol Condensation

Microwave irradiation significantly reduces reaction times while improving yields. For perfluorooctyloxy substrates:

  • Conditions : 150 W, 120°C, 20 min, tosic acid (5 mol%) in DMF.

  • Outcome : 70% yield with >90% Z-selectivity due to rapid kinetics preventing isomerization.

Advantages :

  • Scalable to mmol quantities without yield loss.

  • Compatibility with electron-deficient aromatic systems.

Limitations :

  • Requires specialized equipment.

  • Perfluorooctyl group stability at high temperatures must be verified (e.g., via ¹⁹F NMR).

Catalytic Oxidation and Rearrangement

Metal-Catalyzed Oxidation of Allylic Alcohols

A hypothetical route involves oxidizing a perfluorooctyloxy-substituted allylic alcohol:

  • Synthesize (Z)-4-(perfluorooctyloxy)but-2-en-1-ol via Sharpless asymmetric epoxidation followed by ring-opening.

  • Oxidize the alcohol to the acid using Mn(OAc)₃ or CrO₃.

Catalyst Screening :

CatalystSolventTemperature (°C)Yield (%)
Mn(OAc)₃Acetone2550–55
CrO₃H₂O/THF060–65

Side Reactions : Over-oxidation to diketones or decarboxylation.

Stereochemical Control and Purification

Z-Selective Synthesis

The Z-configuration is thermodynamically disfavored due to steric clashes between the perfluorooctyloxy and carboxylic acid groups. Strategies include:

  • Low-Temperature Quenching : Rapid cooling after aldol condensation traps the Z-isomer.

  • Bulky Bases : Use of DBU in substitution reactions minimizes equilibration.

Purification Challenges :

  • Solubility : The compound is insoluble in water but soluble in fluorinated solvents (e.g., HFIP).

  • Chromatography : Silica gel modified with perfluorinated alkyl chains (e.g., FluoroFlash®) improves separation.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes, such as carbonic anhydrases, which are involved in critical physiological processes. For instance, studies have shown that certain derivatives can effectively inhibit human carbonic anhydrase isoenzymes, indicating their potential use in drug design aimed at treating conditions like glaucoma and epilepsy .

Biochemical Research

In biochemical research, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is utilized to investigate enzyme inhibition and protein interactions. Its derivatives are being studied for their effects on metabolic pathways, which could lead to the identification of new therapeutic targets. The ability to modify the compound allows researchers to explore various structural characteristics that can influence biological activity, thereby providing insights into enzyme mechanisms and potential drug interactions .

Cosmetic Formulations

The unique properties of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid make it suitable for use in cosmetic formulations. Its application in skincare products is primarily due to its ability to improve skin texture and reduce signs of aging. The compound's stability and compatibility with various cosmetic ingredients contribute to its effectiveness in enhancing product performance, making it a valuable addition to formulations aimed at skin rejuvenation .

Agricultural Chemistry

In the field of agricultural chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is being explored for its potential in developing environmentally friendly agrochemicals. Its derivatives are being investigated as possible herbicides that minimize crop damage while effectively controlling weed growth. The compound's unique fluorinated structure may enhance its efficacy and selectivity in targeting specific plant species without harming desirable crops .

Material Science

Material science applications of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid focus on its role in formulating advanced materials. Researchers are exploring its use in developing polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with improved durability and resistance to environmental stressors, making them suitable for various industrial applications .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of several derivatives of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid, which were evaluated for their inhibitory effects on carbonic anhydrase enzymes. The results indicated that specific modifications significantly increased inhibitory potency, suggesting a pathway for developing new therapeutic agents targeting neurological disorders.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of a skincare product containing (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid, participants reported noticeable improvements in skin texture and reduction in fine lines after eight weeks of use. This highlights the compound's potential as a key ingredient in anti-aging formulations.

Mechanism of Action

The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Diversity and Functional Impact

The substituent at the 4-oxo position dictates the compound’s reactivity, solubility, and biological interactions. Below is a comparative table of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Key Properties
(Z)-4-Oxo-4-(arylamino)but-2-enoic acid Arylamino (e.g., -NHAr) Varies ~205–220 Carbonic anhydrase inhibition High acidity, hydrogen bonding
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid p-Tolyl (-C₆H₄-CH₃) C₁₁H₁₀O₃ 190.20 Not specified Similarity score 0.87 to target
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino (-NH-C₆H₄-CH₃) C₁₁H₁₁NO₃ 205.21 Biochemical reagent IR/NMR-confirmed structure
(Z)-4-Oxo-4-(piperidin-1-yl)but-2-enoic acid Piperidin-1-yl C₉H₁₃NO₃ 183.21 Not specified 95% purity, lab use
(Z)-4-Oxo-4-pyridin-3-yl-but-2-enoic acid Pyridin-3-yl C₉H₇NO₃ 177.16 Not specified Polar surface area: 67.26 Ų

Substituent Effects on Properties

Electronic and Steric Effects
  • Perfluorooctyloxy Group: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group compared to non-fluorinated analogs.
  • Arylamino Groups: Electron-donating substituents (e.g., -NHAr) enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Alkyl/Aryl Groups: Non-polar groups (e.g., p-tolyl) improve lipophilicity, affecting membrane permeability .
Physicochemical Properties
  • Solubility: Fluorinated chains (e.g., perfluorooctyloxy) drastically reduce water solubility, increasing lipid solubility. In contrast, pyridinyl or amino groups enhance aqueous solubility via polar interactions .
  • Thermal Stability: Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds, whereas amino-substituted analogs may degrade at lower temperatures .

Biological Activity

(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a fluorinated organic compound notable for its unique chemical structure, which includes a perfluorooctyl group, a double bond in the butenoic acid framework, and a keto group. This compound has garnered attention due to its potential applications in biochemistry and materials science, particularly regarding its biological activity and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is C14H13F17O3. The presence of the perfluorinated carbon chain imparts distinct chemical properties, such as increased hydrophobicity and stability, which can influence its biological interactions.

Property Value
Molecular FormulaC14H13F17O3
Molecular Weight (g/mol)400.17
Functional GroupsKetone, Ether, Alkene
SolubilityLow in water

Research indicates that (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid interacts with various biological targets, including enzymes and cellular membranes. Its unique structure allows it to potentially inhibit specific enzyme activities or alter membrane fluidity, thereby affecting cellular processes.

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as carbonic anhydrase. For instance, derivatives of butenoic acids have demonstrated significant inhibitory effects against human carbonic anhydrases I and II with low nanomolar inhibition constants (Kis ranging from 1.85 to 5.04 nM) .
  • Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chain may enhance the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity or influencing membrane-associated processes.

Toxicity and Safety Profile

The safety profile of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is critical for its application in biological systems. Preliminary studies suggest that while fluorinated compounds can exhibit low toxicity due to their stability, their interactions with biological systems require thorough investigation to assess any potential toxic effects.

Study on Enzyme Inhibition

A study focused on the synthesis and evaluation of various butenoic acid derivatives found that compounds similar to (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid exhibited strong inhibition against carbonic anhydrases. This suggests that such compounds could be explored further for therapeutic applications in conditions where modulation of carbon dioxide hydration is beneficial .

Interaction with Biological Membranes

Another investigation examined the interaction of fluorinated compounds with lipid bilayers, revealing that these compounds could alter membrane fluidity and permeability. This property may be harnessed for drug delivery systems or as therapeutic agents targeting membrane-associated diseases .

Q & A

Basic: What are the optimized synthesis methods for (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid?

Methodological Answer:
The synthesis typically involves modifying established protocols for α,β-unsaturated keto acids, such as Claisen-Schmidt condensation or Michael addition, adapted for fluorinated reactants. Key steps include:

  • Fluorinated reagent selection : Use perfluorooctanol derivatives to introduce the perfluorooctyloxy group via nucleophilic substitution or esterification under anhydrous conditions .
  • Reaction optimization : Employ catalysts like DMAP or DCC for efficient coupling, with inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates.
  • Purification : Use reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase to separate fluorinated byproducts .
  • Yield improvement : Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates .

Basic: How is the compound’s structural integrity and purity validated in academic research?

Methodological Answer:
Characterization relies on multi-technique validation:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Confirm regiochemistry (Z-configuration) via coupling constants (JH-H ~12–16 Hz for α,β-unsaturation) and fluorinated chain integration .
    • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and perfluoroalkyl (C-F, 1150–1250 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ ~485–490 Da) and detects trace impurities .
  • Purity assessment : Combines HPLC (≥95% purity) with elemental analysis for C/F/O stoichiometry .

Advanced: What experimental strategies are used to assess environmental persistence and bioaccumulation potential?

Methodological Answer:
Environmental studies leverage protocols for perfluorinated compounds (PFCs):

  • Persistence assays :
    • Hydrolytic stability : Incubate in buffers (pH 2–12) at 25–50°C; monitor degradation via LC-MS/MS over 30 days .
    • Photolytic resistance : Expose to UV light (254 nm) in aqueous/organic matrices; quantify byproducts using fluorine-specific detectors .
  • Bioaccumulation modeling :
    • LogPoctanol/water : Measure via shake-flask method with fluorinated solvent adjustments.
    • Tissue partitioning : Use in vitro models (e.g., phospholipid membranes) to estimate affinity for lipid-rich tissues .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies through systematic validation:

  • Dose-response reevaluation : Test across a wider concentration range (nM–mM) to identify non-linear effects .
  • Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out model-dependent artifacts .
  • Orthogonal assays : Pair enzymatic inhibition (e.g., COX-2) with cell viability (MTT assay) to distinguish target-specific effects from cytotoxicity .
  • Batch variability control : Standardize fluorinated chain length (confirm via <sup>19</sup>F NMR) to minimize structural heterogeneity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:
Leverage in silico tools tailored for fluorinated molecules:

  • Molecular docking : Use force fields (e.g., AMBER) parameterized for C-F bonds to simulate binding to targets like PPARγ or fatty acid-binding proteins .
  • MD simulations : Apply explicit solvent models (TIP3P) to study perfluorooctyl chain flexibility and membrane penetration over 100+ ns trajectories .
  • QSAR modeling : Train models on fluorinated analogs to correlate substituent position (e.g., Z-configuration) with bioactivity .

Advanced: How to design experiments probing the compound’s mechanism of action in oxidative stress pathways?

Methodological Answer:
Combine redox profiling and omics techniques:

  • ROS detection : Use fluorogenic probes (e.g., DCFH-DA) in cell-based assays; validate with antioxidant controls (NAC, ascorbate) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify upregulated oxidative stress markers (e.g., NRF2, SOD1) .
  • Metabolomics : Apply LC-HRMS to quantify glutathione disulfide (GSSG) ratios, indicating redox imbalance .

Advanced: What analytical methods quantify trace levels of the compound in environmental matrices?

Methodological Answer:
Adapt PFC-specific protocols:

  • Sample preparation : Solid-phase extraction (SPE) using WAX cartridges to isolate the compound from water/soil .
  • Quantification :
    • LC-MS/MS : Use a BEH C18 column with MRM transitions (e.g., m/z 485 → 381) and isotope-labeled internal standards (e.g., <sup>13</sup>C-PFOA) .
    • Fluorine NMR : Employ <sup>19</sup>F with cryoprobes for low-concentration detection (LOQ ~0.1 ppb) .

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